Gas-Phase Thermal Isomerization Rate: 22-Fold Faster Than 1,1,2-Trimethylcyclopropane at 700 K
The unimolecular cis→trans isomerization of 1,2,3-trimethylcyclopropane proceeds with an Arrhenius pre-exponential factor A = 6.03 × 10¹⁵ s⁻¹ and activation energy Eₐ = 255.3 kJ/mol, measured by gas chromatography over 660–725 K [1]. The competing 1,1,2-trimethylcyclopropane undergoes overall ring-opening to methylpentenes and dimethylbutenes with A = 1.9 × 10¹⁵ s⁻¹ and Eₐ = 266.5 kJ/mol, determined via shock tube and static reactor over 688–1124 K [2]. At 700 K, the calculated first-order rate constants are k(1,2,3) = 5.41 × 10⁻⁴ s⁻¹ versus k(1,1,2) = 2.46 × 10⁻⁵ s⁻¹, representing a 22.0-fold kinetic enhancement for the 1,2,3-isomer.
| Evidence Dimension | First-order rate constant for unimolecular thermal isomerization/ring-opening at 700 K |
|---|---|
| Target Compound Data | k = 5.41 × 10⁻⁴ s⁻¹ (1,2,3-trimethylcyclopropane, cis→trans isomerization) |
| Comparator Or Baseline | k = 2.46 × 10⁻⁵ s⁻¹ (1,1,2-trimethylcyclopropane, overall ring-opening to olefins) |
| Quantified Difference | 22.0-fold higher rate for 1,2,3-isomer |
| Conditions | Gas phase; 1,2,3: static reactor, 660–725 K, GC analysis; 1,1,2: shock tube and static reactor, 688–1124 K, GC analysis |
Why This Matters
Researchers designing high-temperature processes or storage protocols must account for the 22-fold difference in thermal lability to avoid unintended isomerization or decomposition.
- [1] Frey, H. M.; Marshall, D. C. The Thermal Unimolecular Isomerization of 1,2,3-Trimethylcyclopropane. J. Chem. Soc. 1963, 5717–5719. NIST Kinetics Database Entry 1963FRE/MAR5717-5719:1. View Source
- [2] Lewis, D. K.; Hughes, S. V.; Miller, J. D.; Schlier, J.; Wilkinson, K. A.; Wilkinson, S. R.; Kalra, B. L. Kinetics of the Thermal Isomerization of 1,1,2-Trimethylcyclopropane. Int. J. Chem. Kinet. 2006, 38, 475–482. NIST Kinetics Database Entry 2006LEW/HUG475-482:1. View Source
